molecular formula C12H22N4 B5139877 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane

1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane

Cat. No. B5139877
M. Wt: 222.33 g/mol
InChI Key: PZLIYTYXTVDFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, also known as EDDAH, is a spirocyclic compound that has been widely used in scientific research. It contains two nitrogen atoms and a spirocyclic structure, which makes it a unique and valuable compound for various applications.

Mechanism of Action

The mechanism of action of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane is not fully understood. However, it has been suggested that it may act as a GABA(A) receptor modulator, which could explain its anticonvulsant and anxiolytic effects. 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has also been shown to inhibit the activity of histone deacetylases, which could contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which could contribute to its anticonvulsant and anxiolytic effects. 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has also been shown to increase the levels of serotonin and norepinephrine in the brain, which could explain its antidepressant effects. Additionally, 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane in lab experiments is its unique structure, which makes it a valuable tool for studying various biological processes. Additionally, 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been shown to have a range of biochemical and physiological effects, which makes it a versatile compound for studying different systems. However, one limitation of using 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane. One area of interest is the development of new chiral catalysts based on 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, which could have applications in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, which could lead to the development of new drugs for the treatment of neurological disorders and cancer. Finally, more research is needed to determine the safety and toxicity of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane, which could inform its potential use in clinical settings.

Synthesis Methods

1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane can be synthesized using a variety of methods, including the reaction of 1,2-diaminopropane with cyclohexanone, followed by cyclization and reduction. Another method involves the reaction of 1,2-diaminopropane with cyclohexanone in the presence of sodium borohydride. The yield of 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane can be improved by using a chiral catalyst.

Scientific Research Applications

1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been widely used in scientific research due to its unique structure and properties. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has also been shown to have potential as an anti-tumor agent, as it inhibits the growth of cancer cells in vitro. Additionally, 1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane has been used as a ligand in the development of new chiral catalysts for asymmetric synthesis.

properties

IUPAC Name

2-[2-(1,2-diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-2-6-11(5-1)13-15(11)9-10-16-12(14-16)7-3-4-8-12/h13-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLIYTYXTVDFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NN2CCN3C4(N3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,2-Diazaspiro[2.4]heptan-2-yl)ethyl]-1,2-diazaspiro[2.4]heptane

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